N-[(3-chlorophenyl)methyl]pyridin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]pyridin-2-amine typically involves the reaction of 3-chlorobenzyl chloride with 2-aminopyridine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxide derivatives, while reduction reactions produce amine derivatives .
Scientific Research Applications
N-[(3-chlorophenyl)methyl]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their activity and thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine: A compound with a similar structure, used as an antihistamine.
Thiazolo[4,5-b]pyridines: Compounds with a pyridine ring fused to a thiazole ring, known for their diverse biological activities.
Uniqueness
N-[(3-chlorophenyl)methyl]pyridin-2-amine is unique due to its specific substitution pattern and the presence of both a chlorophenyl and a pyridinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H11ClN2 |
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Molecular Weight |
218.68 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C12H11ClN2/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12/h1-8H,9H2,(H,14,15) |
InChI Key |
BOHUUPWFZTVKCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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